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Compound of Interest

Compound Name:
5-(4-Chloro-2-

methoxyphenyl)nicotinic acid

CAS No.: 1261980-32-8

Cat. No.: B580845

Get Quote

Executive Summary & Structural Context[2][3][4][5]
[6]

Compound Name: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]

Molecular Formula: C₁₃H₁₀ClNO₃[1][2][3]

Molecular Weight: 263.68 g/mol [1][2][3]

Exact Mass: 263.035[1][2][3]

Core Scaffold: Biaryl system comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety

coupled at the C5 position to a 4-chloro-2-methoxyphenyl ring.[1][3]

Significance: This scaffold is a privileged structure in drug discovery, often serving as a

pharmacophore for kinase inhibitors (e.g., p38 MAPK) and allosteric modulators.[1][2] The
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steric bulk of the ortho-methoxy group induces a twisted biaryl conformation, influencing both

solubility and receptor binding kinetics.[1][2]

Synthetic & Analytical Workflow
The following diagram outlines the logical flow from synthesis to structural validation,

highlighting the critical decision points for spectroscopic confirmation.
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Figure 1: Analytical workflow for the structural validation of the target biaryl acid.

Mass Spectrometry (MS) Data
Objective: Confirm molecular weight and verify the presence of the chlorine atom via its distinct

isotopic signature.

Ionization Method: Electrospray Ionization (ESI)
Due to the carboxylic acid functionality, this compound ionizes well in both positive (protonation

of pyridine N) and negative (deprotonation of COOH) modes.[1][2]
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Parameter Value Notes

Monoisotopic Mass 263.035 Based on ³⁵Cl

ESI(+) m/z 264.04 [M+H]⁺
Primary ion in acidic mobile

phase.[1][3]

ESI(-) m/z 262.03 [M-H]⁻
Primary ion in basic/neutral

mobile phase.[2][3]

Isotope Pattern 3:1 ratio

The ³⁵Cl/³⁷Cl natural

abundance creates a

distinctive M+2 peak at ~33%

intensity of the base peak.[2]

[3]

Fragmentation Pathway (MS/MS)
In ESI(+), the parent ion (m/z 264) typically undergoes characteristic neutral losses.[1][2]

Loss of H₂O (-18): From the carboxylic acid (minor).[2]

Loss of CO₂ (-44): Decarboxylation of the nicotinic acid ring, yielding a protonated biaryl

species (m/z ~220).[1][2]

Loss of Methyl Radical (-15): Cleavage of the methoxy group (less common in ESI, more

common in EI).[1][2]

[M+H]+ 
 m/z 264.04

[M+H - CO2]+ 
 m/z 220.05

-44 Da (Decarboxylation)

[M+H - H2O]+ 
 m/z 246.03

-18 Da (Dehydration)
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Figure 2: Predicted ESI(+) fragmentation pathway showing primary neutral losses.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Establish regiochemistry. The key challenge is distinguishing the 5-substituted

product from potential 6-substituted isomers (though synthesis usually dictates this).

Solvent: DMSO-d₆ is the preferred solvent due to the poor solubility of nicotinic acids in CDCl₃

and to prevent exchange broadening of the carboxylic acid proton.[2]

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
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Position Shift (δ, ppm) Multiplicity
Coupling (J,
Hz)

Assignment
Logic

COOH 13.20 - 13.50 br s -

Acidic proton;

often very broad

or invisible if wet.

[1][3]

Py-H2 9.05 d J = 1.8

Most deshielded;

adjacent to N

and COOH.[2][3]

Py-H6 8.92 d J = 2.2

Adjacent to N;

cross-coupling to

H2/H4.[2][3]

Py-H4 8.45 t/dd J = 2.0

Shielded relative

to H2/H6;

couples to both.

[2][3]

Ph-H6' 7.45 d J = 8.2

Ortho to pyridine

attachment;

doublet due to

H5'.[2][3]

Ph-H3' 7.20 d J = 1.9

Meta coupling

only (to H5');

Ortho to OMe.[2]

[3]

Ph-H5' 7.12 dd J = 8.2, 1.9

Couples to H6'

(ortho) and H3'

(meta).[1][3]

OCH₃ 3.82 s -

Characteristic

methoxy singlet.

[2][3]

Key Diagnostic Signals:
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The Pyridine Pattern: Look for two protons >8.8 ppm (H2 and H6).[2] H2 is typically the most

downfield singlet-like peak.[2]

The ABX System: The phenyl ring will show an ABX pattern (or AMX depending on field

strength) due to the 1,2,4-substitution pattern.[1][2] H6' is usually distinct as a doublet around

7.4-7.5 ppm.[1][2]

¹³C NMR Data (100 MHz, DMSO-d₆)
Predicted shifts.

Carbonyl (C=O): ~166.5 ppm.[1][2]

Pyridine Carbons:

C2: ~151 ppm (alpha to N).[1][2]

C6: ~149 ppm (alpha to N).[1][2]

C4: ~136 ppm.[2]

C3/C5 (Quaternary): ~127 ppm / ~133 ppm.[1][2]

Phenyl Carbons:

C-OMe (C2'): ~156 ppm (Deshielded by Oxygen).[1][2]

C-Cl (C4'): ~134 ppm.[2]

Aromatic CH: 110-132 ppm.[1][2]

Methoxy (OCH₃): ~56.0 ppm.[1][2]

Infrared Spectroscopy (FT-IR)
Objective: Confirm functional groups (Acid, Ether, Halogen).
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Wavenumber (cm⁻¹) Vibration Mode Description

2500 - 3300 O-H Stretch
Broad, "hump" characteristic of

carboxylic acid dimers.

1680 - 1710 C=O[1][3] Stretch
Strong, sharp carbonyl peak

(Acid).[1][2]

1580 - 1600 C=C / C=N
Aromatic ring breathing modes

(Pyridine/Benzene).[2][3]

1240 - 1260 C-O-C Stretch
Aryl alkyl ether (Methoxy

group).[2][3]

1050 - 1090 C-Cl Stretch
Aryl chloride (often

weaker/obscured).[1][3]

Experimental Protocols
Protocol A: Sample Preparation for NMR
Note: Nicotinic acid derivatives often aggregate.[1][2][3]

Weigh 5-10 mg of the solid compound into a clean vial.

Add 0.6 mL of DMSO-d₆ (99.9% D).

Sonicate for 60 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.[2]

Optional: If the COOH proton is critical for assignment, ensure the DMSO is dry (stored over

molecular sieves) to prevent exchange with water.[1][2]

Protocol B: LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[1]

[2]

Mobile Phase A: Water + 0.1% Formic Acid.[2]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (Pyridine absorption) and MS (ESI +/-).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Profile: 5-(4-Chloro-2-
methoxyphenyl)nicotinic acid[1][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580845/docs#comprehensive-characterization-
profile-5-4-chloro-2-methoxyphenyl-nicotinic-acid-1-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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